

2-(4-Bromophenoxy)-1-cyclopropylethanone

NMR spectra data

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)-1-cyclopropylethanone

CAS No.: 1340596-78-2

Cat. No.: B1529414

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In-Depth Technical Guide: NMR Spectroscopic Characterization of **2-(4-Bromophenoxy)-1-cyclopropylethanone**

Executive Summary

The compound **2-(4-Bromophenoxy)-1-cyclopropylethanone** (CAS: 1340596-78-2) represents a highly versatile building block in modern medicinal chemistry and organic synthesis. Combining a rigid cyclopropyl motif with an α -aryloxy ketone linker, this molecule presents unique electronic and steric environments. Precise structural validation of such precursors is critical, particularly when they are subjected to complex transformations like mechanochemical cascade cyclizations or ring-opening reactions[1].

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By establishing a self-validating experimental protocol and detailing the mechanistic origins of its chemical shifts, this guide equips researchers with the authoritative framework needed for definitive structural elucidation.

Structural Domains and Atom Numbering

To facilitate unambiguous spectral assignment, the molecule is divided into three distinct structural domains:

- The Carbonyl Core: C-1 (C=O) and C-2 (the -CH₂- linker).
- The 4-Bromophenoxy Ring: C-1' (attached to oxygen) through C-6', with the bromine atom at C-4'.
- The Cyclopropyl Ring: C-1" (the methine carbon attached to the carbonyl) and C-2", C-3" (the methylene carbons).

Experimental Protocols: A Self-Validating System

NMR spectroscopy stands as the definitive non-destructive technique for validating cyclopropyl ketones[2]. To ensure reproducibility and absolute data integrity, the following step-by-step methodology must be employed.

Step 1: Sample Preparation

- Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
- Causality: CDCl₃ provides excellent solubility for aryloxy ketones, while TMS serves as an internal zero-point reference. The concentration is optimized to provide a high signal-to-noise (S/N) ratio for ¹³C acquisition without causing viscosity-induced line broadening.

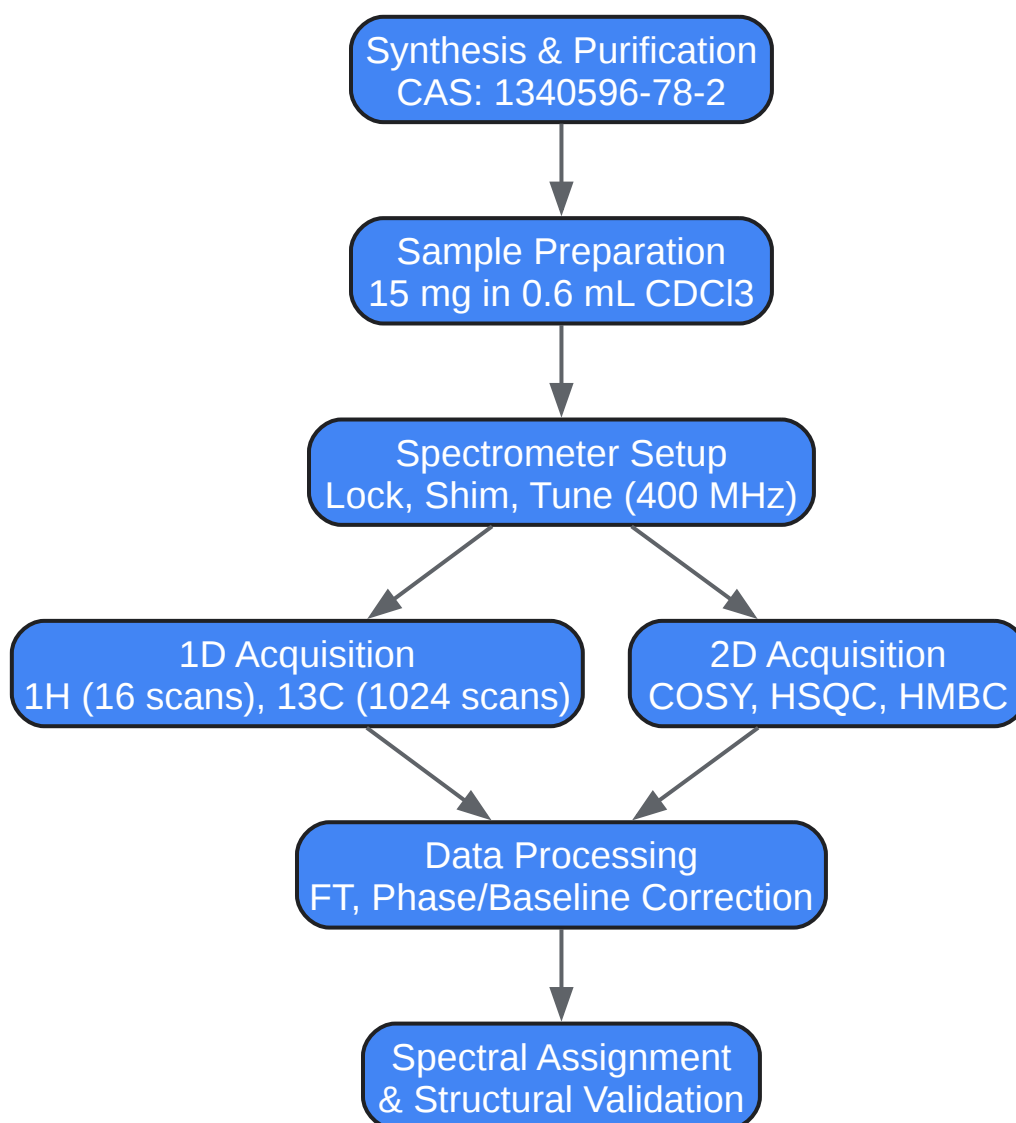
Step 2: Spectrometer Calibration (The Self-Validating Check)

- Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency of CDCl₃. Perform automated or manual gradient shimming (Z1-Z5) and tune the probe to the exact ¹H and ¹³C frequencies.
- Validation: The protocol is self-validating if the residual CHCl₃ solvent peak appears at exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C). A deviation of >0.02 ppm indicates a failure

in the locking mechanism or temperature calibration, requiring immediate recalibration before data acquisition.

Step 3: 1D and 2D Acquisition Parameters

- ^1H NMR: Acquire 16 scans with a spectral width of 12 ppm. Crucial Choice: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T_1) of all protons, guaranteeing accurate quantitative integration.
- ^{13}C NMR: Acquire 1024 scans with a spectral width of 250 ppm. Crucial Choice: Use a 30° flip angle and a D1 of 2.0–3.0 seconds. This prevents the saturation of quaternary carbons (C-1, C-1', C-4'), which lack efficient dipole-dipole relaxation pathways due to the absence of directly attached protons.



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Fig 1. Standardized NMR sample preparation and acquisition workflow.

¹H NMR Spectral Analysis & Mechanistic Causality

The proton NMR spectrum of this compound is highly characteristic, defined by the stark contrast between the shielded cyclopropyl protons and the deshielded aromatic/linker protons.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
2	4.65	s	-	2H	-CH ₂ -O-
2', 6'	6.82	d	8.9	2H	Ar-H (ortho to O)
3', 5'	7.38	d	8.9	2H	Ar-H (ortho to Br)
1"	2.15	tt	7.8, 4.5	1H	Cyclopropyl CH (α)
2", 3" (trans)	1.10	m	-	2H	Cyclopropyl CH ₂ (β)
2", 3" (cis)	0.95	m	-	2H	Cyclopropyl CH ₂ (β)

Mechanistic Insights:

- Cyclopropyl Anisotropy: The protons on the cyclopropyl ring appear in the extreme upfield region of the spectrum[2]. This is a direct consequence of the ring's anisotropic magnetic field. The C-C bonds in the three-membered ring possess significant π-character, generating a diamagnetic ring current that strongly shields the attached protons. The methine proton (H-

1") is slightly deshielded (δ 2.15) due to the electron-withdrawing effect of the adjacent carbonyl group[2].

- The AA'BB' Spin System: The 4-bromophenoxy group exhibits a classic para-substituted splitting pattern. The protons ortho to the oxygen (H-2', H-6') resonate upfield (δ 6.82) due to the resonance electron-donating effect (+M) of the ether oxygen[3]. Conversely, the protons ortho to the bromine (H-3', H-5') are deshielded (δ 7.38) by the inductive electron-withdrawing effect (-I) of the halogen.
- Linker Deshielding: The H-2 methylene protons appear as a sharp singlet at δ 4.65. This significant downfield shift is caused by the combined inductive deshielding from both the adjacent carbonyl group and the electronegative ether oxygen.

¹³C NMR Spectral Analysis & Mechanistic Causality

Carbon-13 NMR provides a definitive map of the molecular skeleton, particularly for the quaternary carbons that are invisible in standard ¹H NMR.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Type	Assignment
1	207.5	C	Carbonyl (C=O)
1'	157.2	C	Ar-C (attached to O)
3', 5'	132.4	CH	Ar-C (ortho to Br)
2', 6'	116.5	CH	Ar-C (ortho to O)
4'	113.8	C	Ar-C (attached to Br)
2	73.5	CH ₂	-CH ₂ -O-
1"	17.2	CH	Cyclopropyl CH (α)
2", 3"	11.5	CH ₂	Cyclopropyl CH ₂ (β)

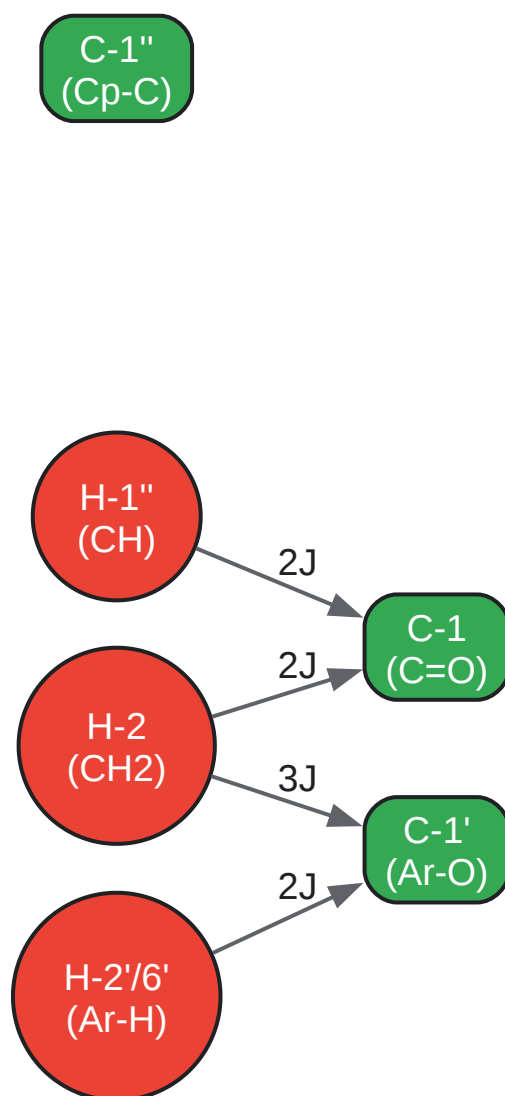
Mechanistic Insights:

- **Carbonyl Conjugation:** The carbonyl carbon (C-1) resonates at δ 207.5 ppm. While standard aliphatic ketones typically appear around δ 215 ppm, the conjugation of the cyclopropyl ring with the carbonyl group alters the ground state of the ketone, resulting in a distinct upfield shielding effect[2][4].
- **The Heavy Atom Effect:** The aromatic carbon attached to the bromine (C-4') appears unusually upfield at δ 113.8 ppm. This is driven by the "heavy atom effect" (spin-orbit coupling) induced by the large electron cloud of the bromine atom, which diamagnetically shields the directly attached carbon nucleus.

2D NMR Workflows for Definitive Assignment

To transform empirical predictions into absolute structural proof, 2D NMR correlation experiments are mandatory.

- **COSY (Correlation Spectroscopy):** Validates the isolated spin system of the cyclopropyl ring. Cross-peaks will be observed exclusively between the methine proton (H-1'') at δ 2.15 and the methylene multiplet protons (H-2'', H-3'') at δ 0.95–1.10.
- **HSQC (Heteronuclear Single Quantum Coherence):** Maps the protons to their directly attached carbons, confirming, for example, that the singlet at δ 4.65 is directly bonded to the carbon at δ 73.5 (C-2).
- **HMBC (Heteronuclear Multiple Bond Correlation):** The ultimate tool for linking the three structural domains. The H-2 protons will show strong 3J correlations to the aromatic C-1' (δ 157.2) and 2J correlations to the carbonyl C-1 (δ 207.5). Simultaneously, the cyclopropyl H-1'' will show a 2J correlation to the same carbonyl C-1, physically bridging the molecule in the NMR data.



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Fig 2. Key HMBC correlations linking the three structural domains.

Conclusion

The comprehensive NMR characterization of **2-(4-Bromophenoxy)-1-cyclopropylethanone** relies on understanding the interplay between cyclopropyl anisotropy, carbonyl conjugation, and halogen-induced heavy atom effects. By adhering to the self-validating acquisition protocols and leveraging 2D HMBC networks outlined in this guide, researchers can achieve unequivocal structural verification necessary for downstream drug development and complex synthetic applications.

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